Ferrous gluconate dihydrate

Descripción general

Descripción

Ferrous gluconate dihydrate, also known as iron(II) gluconate, is a compound commonly used as an iron supplement. It is the iron(II) salt of gluconic acid and is often prescribed to treat iron deficiency anemia. Iron is an essential mineral required for various bodily functions, including the production of hemoglobin and myoglobin, which are crucial for transporting oxygen in the blood and muscles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferrous gluconate dihydrate can be synthesized through several methods. One common method involves the reaction of gluconic acid with iron powder. The process typically includes the following steps:

Hydrolysis: Glucose-delta-lactone is hydrolyzed to obtain gluconic acid.

Reaction with Iron: The gluconic acid is then reacted with iron powder to form ferrous gluconate.

Decolorization and Filtration: The product is decolorized, filtered, and concentrated.

Crystallization and Drying: The concentrated solution is crystallized, centrifuged, crushed, dried, granulated, mixed, and packaged

Industrial Production Methods

Industrial production of ferrous gluconate often involves the oxidation-neutralization method, oxidation-exchange method, acidolysis-exchange method, or double salt decomposition method. These methods typically use glucose and calcium gluconate as raw materials .

Análisis De Reacciones Químicas

Types of Reactions

Ferrous gluconate dihydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric gluconate.

Reduction: It can also participate in reduction reactions, where it acts as a reducing agent.

Substitution: This compound can undergo substitution reactions, where the gluconate ion is replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with ferrous gluconate include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as ascorbic acid for reduction reactions.

Acids and Bases: For substitution reactions, various acids and bases can be used to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions include ferric gluconate (from oxidation) and various substituted iron complexes (from substitution reactions) .

Aplicaciones Científicas De Investigación

Medical Applications

Iron Supplementation

Ferrous gluconate dihydrate is primarily used to treat iron deficiency anemia (IDA). It is favored for its higher bioavailability compared to other iron salts, such as ferrous sulfate. A study comparing the efficacy of ferrous gluconate and ferrous sulfate found that supplementation with ferrous gluconate resulted in significantly increased hemoglobin and ferritin levels in toddlers after six months of treatment (10.46 g/dL to 12.45 g/dL for hemoglobin) .

Table 1: Comparison of Iron Status Before and After Supplementation

| Group | Initial Hemoglobin (g/dL) | Final Hemoglobin (g/dL) | Initial Ferritin (ng/mL) | Final Ferritin (ng/mL) |

|---|---|---|---|---|

| Ferrous Sulfate | 10.46 | 12.45 | 28.08 | 59.63 |

| Ferrous Gluconate | 10.50 | 12.80 | 27.00 | 61.00 |

Case Study

In a clinical trial with 120 toddlers, those receiving ferrous gluconate showed superior improvements in iron status compared to those on ferrous sulfate, indicating its effectiveness as a prophylactic measure against IDA .

Food Fortification

This compound is used as a food additive to enrich various products with iron without altering their taste or appearance. It is particularly beneficial in cereals and infant formulas, where it enhances nutritional value.

Example

In Europe, ferrous gluconate is assigned the E number E579 and is commonly used in processing black olives to provide a uniform color while also serving as an iron source .

Pharmaceutical Formulations

In the pharmaceutical industry, ferrous gluconate is utilized for its ability to provide controlled release of iron in formulations aimed at treating anemia with minimal gastrointestinal side effects. Its formulation allows for better patient compliance due to reduced adverse effects compared to other iron supplements.

Cosmetic Applications

Due to its antioxidant properties, this compound is incorporated into cosmetic formulations aimed at improving skin health by combating oxidative stress. Its ability to enhance skin appearance makes it a valuable ingredient in skincare products.

Laboratory Research

Researchers utilize ferrous gluconate in biochemical assays related to iron metabolism and cellular functions. It serves as a model compound for studying iron's role in biological systems and its implications in various health conditions.

Case Study

A study on the thermal decomposition of this compound demonstrated its utility in synthesizing magnetic nanoparticles (γ-Fe2O3), showcasing its application beyond traditional uses .

Mecanismo De Acción

Ferrous gluconate dihydrate works by replenishing iron stores in the body. Iron is a crucial component of hemoglobin, myoglobin, and various enzymes. By providing a supplemental source of iron, ferrous gluconate helps in the production of hemoglobin, which is essential for transporting oxygen in the blood. The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores .

Comparación Con Compuestos Similares

Similar Compounds

Ferrous Sulfate: Contains 20% elemental iron by weight and is commonly used as an iron supplement.

Ferrous Fumarate: Contains 33% elemental iron by weight and is another popular iron supplement.

Polysaccharide-Iron Complex: Contains 46% elemental iron by weight and is used for its high iron content .

Uniqueness

Ferrous gluconate dihydrate is unique in its relatively lower elemental iron content (12% by weight) compared to other iron supplements. This lower iron content can result in fewer gastrointestinal side effects, making it a preferred choice for individuals who experience adverse reactions to other iron supplements .

Actividad Biológica

Ferrous gluconate dihydrate (FGD) is a widely used iron supplement, primarily known for its role in treating iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacodynamics, efficacy in clinical studies, and various applications in both medical and nutritional contexts.

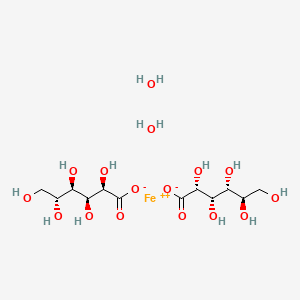

- Chemical Formula : C₁₂H₂₂FeO₁₄

- Molecular Weight : 446.139 g/mol

- Structure : It is the iron(II) salt of gluconic acid, often represented as a black compound.

FGD serves as a source of elemental iron, which is crucial for hemoglobin synthesis in red blood cells. Upon ingestion, it dissociates to release ferrous ions (Fe²⁺), which are then absorbed in the gastrointestinal tract. The bioavailability of iron from ferrous gluconate is generally higher compared to other forms such as ferrous sulfate, making it particularly effective for treating IDA .

Pharmacodynamics

The primary biological activity of FGD includes:

- Treatment of Iron Deficiency Anemia : FGD effectively increases hemoglobin levels and improves iron stores in the body.

- Immune Function : Iron plays a vital role in immune response; thus, adequate iron levels can enhance immune function .

- Reduction of Fatigue : Adequate iron levels are associated with reduced fatigue and improved physical performance, particularly in populations at risk of deficiency .

Case Study: Comparison with Ferrous Sulfate

A study conducted on 120 toddlers compared the efficacy of daily supplementation with FGD versus ferrous sulfate (FS). The results demonstrated that:

- Hemoglobin Levels : After six months, the FGD group showed a significant increase in hemoglobin (12.45 g/dL) compared to the FS group (10.46 g/dL), with a p-value of 0.001.

- Ferritin Levels : Ferritin levels also significantly increased in the FGD group (59.63 ng/mL) versus the FS group (28.08 ng/mL), indicating better iron repletion .

| Parameter | FS Group (n=60) | FG Group (n=60) | P-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.46 | 12.45 | 0.001 |

| Ferritin (ng/mL) | 28.08 | 59.63 | 0.001 |

Applications in Nutrition

FGD is not only utilized as a therapeutic agent but also finds applications as a food additive. It is often added to processed foods to enhance their iron content, particularly in products aimed at populations vulnerable to iron deficiency, such as children and pregnant women . In Europe, it is recognized under the E number E579.

Safety and Toxicity

While FGD is generally safe when used as directed, there are potential risks associated with overdose. Symptoms of toxicity may include gastrointestinal distress, cardiovascular issues, and systemic effects such as shock or coma at high doses (>60 mg/kg) . Therefore, monitoring and proper dosing are essential to prevent adverse effects.

Propiedades

IUPAC Name |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSKTPEFSQVHL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24FeO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-12-7 | |

| Record name | Ferrous gluconate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.